

A Comprehensive Technical Review of 3-Carbamoylpyrazine-2-carboxylic Acid and Its Derivatives

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Compound of Interest

Compound Name: 3-Carbamoylpyrazine-2-carboxylic acid

Cat. No.: B1268314

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This technical guide provides an in-depth review of **3-Carbamoylpyrazine-2-carboxylic acid** and its derivatives, with a focus on their synthesis, chemical properties, and biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

3-Carbamoylpyrazine-2-carboxylic acid is a heterocyclic compound belonging to the pyrazine class. Its core structure is closely related to biologically active molecules such as pyrazinamide, a first-line antituberculosis drug, and favipiravir, a broad-spectrum antiviral agent. The unique arrangement of a carboxylic acid and a carboxamide group on the pyrazine ring makes it an interesting scaffold for medicinal chemistry, offering multiple points for chemical modification to modulate its physicochemical and pharmacological properties. This review will delve into the known synthesis pathways, quantitative biological data of its derivatives, and the mechanistic insights gleaned from related compounds.

Synthesis and Chemical Properties

The synthesis of derivatives of **3-carbamoylpyrazine-2-carboxylic acid** has been described in the literature, primarily focusing on the creation of more lipophilic analogues to enhance biological activity.

General Synthesis of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acids

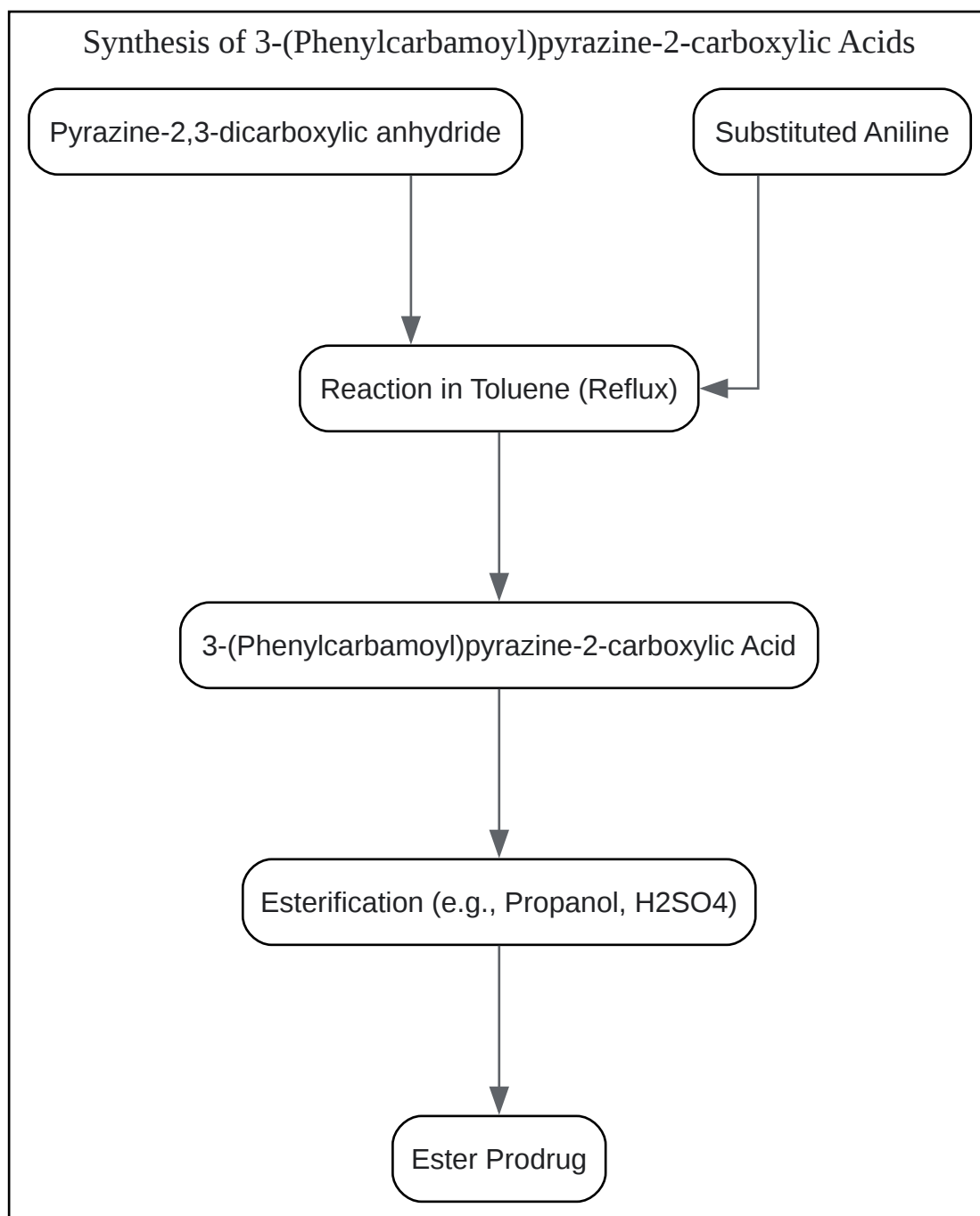
A common synthetic route involves the reaction of a pyrazine-2,3-dicarboxylic acid anhydride with an appropriate aniline to yield the desired 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid derivatives.

Experimental Protocol:

The synthesis of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids can be achieved through the following general procedure.^[1] To a solution of the appropriately substituted aniline in a suitable solvent (e.g., anhydrous toluene), an equimolar amount of pyrazine-2,3-dicarboxylic acid anhydride is added. The reaction mixture is then heated under reflux for a specified period. After cooling, the resulting precipitate is filtered, washed with a non-polar solvent (e.g., hexane), and dried to afford the crude product. Further purification can be accomplished by recrystallization from an appropriate solvent system.

For the preparation of ester prodrugs, the synthesized carboxylic acid is subjected to esterification. For instance, propyl esters can be prepared by refluxing the acid in propanol with a catalytic amount of sulfuric acid.^[1]

Below is a generalized workflow for the synthesis of these compounds.



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A generalized synthetic workflow for 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids.

Biological Activity

Derivatives of **3-carbamoylpyrazine-2-carboxylic acid** have been primarily investigated for their antimycobacterial activity, drawing inspiration from the structurally similar drug, pyrazinamide.

Antimycobacterial Activity

Several 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids and their ester derivatives have been synthesized and evaluated for their in vitro activity against *Mycobacterium tuberculosis* H37Rv.

Compound ID	R Group (Substitution on Phenyl Ring)	MIC (µg/mL)	MIC (µM)
16	4-NO ₂	1.56	5
18a (propyl ester)	4-CF ₃	3.13	-
2	H	50	-
11	4-F	50	-
10	3-F	100	-
14	4-Br	100	-
17	4-I	100	-
Pyrazinamide (PZA)	-	100	-
Pyrazinoic Acid (POA)	-	100	-

Data sourced from
Zitko et al., 2017.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Antimycobacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the synthesized compounds against *Mycobacterium tuberculosis* H37Rv can be determined using a standard broth microdilution method. The compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). A standardized inoculum of *M. tuberculosis* is added to each

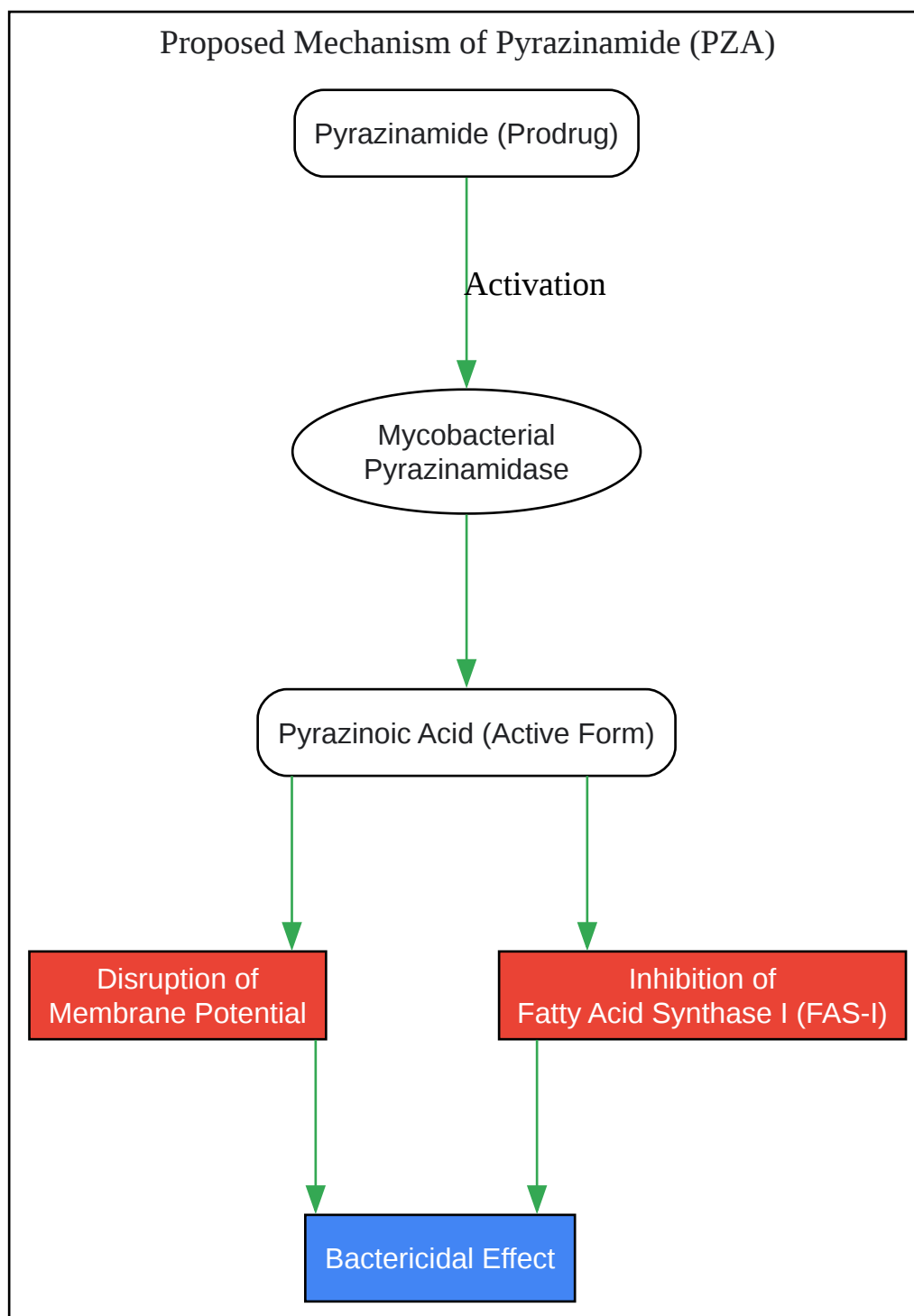
well. The plates are incubated at 37°C for a specified period, after which the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Mechanism of Action (Inferred from Related Compounds)

The precise mechanism of action for **3-carbamoylpyrazine-2-carboxylic acid** derivatives is not yet fully elucidated. However, insights can be drawn from the well-studied mechanisms of the structurally related drugs, pyrazinamide and favipiravir.

Pyrazinamide: A Prodrug Approach

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[3][4] POA is thought to disrupt membrane potential and interfere with energy production in *M. tuberculosis*, particularly in acidic environments.[4][5] It has also been proposed that POA inhibits fatty acid synthase I (FAS-I), an essential enzyme for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[3][6]

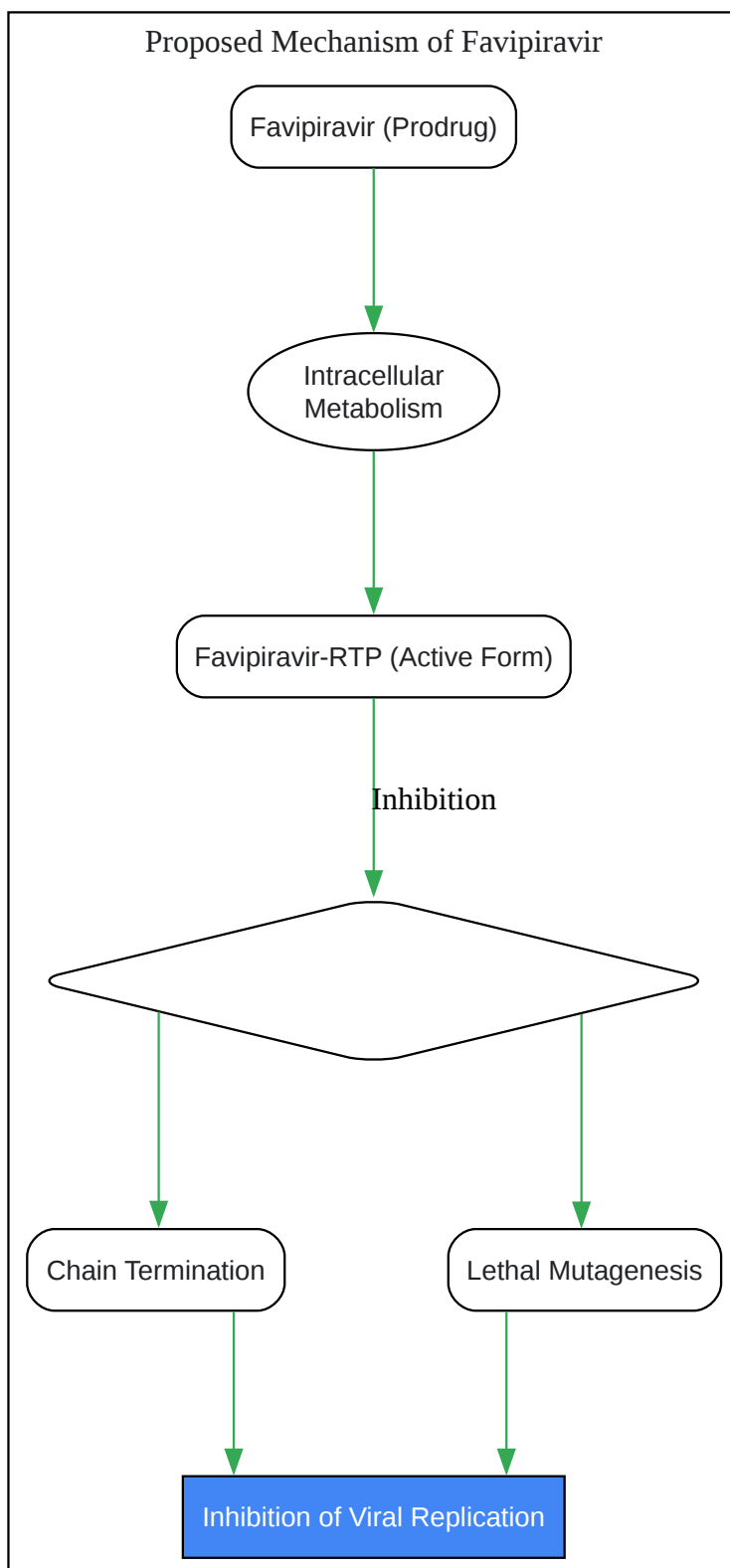


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The proposed mechanism of action for the antituberculosis drug pyrazinamide.

Favipiravir: A Viral RNA Polymerase Inhibitor

Favipiravir is another prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[7][8] This active metabolite acts as a purine nucleoside analogue and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[8][9] The inhibition can occur through two main mechanisms: chain termination of the nascent viral RNA strand or lethal mutagenesis, where the incorporation of favipiravir-RTP leads to an accumulation of non-viable mutations in the viral genome.[10][11]



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